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Compound of Interest

Compound Name: 3-Acetyl-4-hydroxybenzoic acid

Cat. No.: B092357

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Acetyl-4-
hydroxybenzoic acid, a molecule of interest in medicinal chemistry and materials science.
Due to the limited availability of direct experimental spectra for this specific compound, this
document presents a comprehensive set of predicted data based on the analysis of structurally
related analogs. The information is intended to serve as a valuable resource for researchers in
the identification, characterization, and quality control of 3-Acetyl-4-hydroxybenzoic acid and
its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 3-Acetyl-4-hydroxybenzoic acid. These
predictions are derived from the known spectral characteristics of 4-hydroxybenzoic acid and
the influence of a 3-acetyl substituent on the benzene ring.

Table 1: Predicted *H NMR Data (500 MHz, DMSO-de)
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~8.3 Doublet 1H H-2 (ortho to -COOH)
~8.1 Doublet of doublets 1H H-6 (ortho to -COCH?5)
H-5 (meta to both
~7.1 Doublet 1H
groups)
Acetyl methyl (-
~2.6 Singlet 3H 4 a
COCHs)
. 1 13

Chemical Shift (6, ppm)

Assignment

~198 Acetyl carbonyl (-COCHs3)

~167 Carboxylic acid carbonyl (-COOH)
~162 C-4 (bearing -OH)

~135 C-6

~131 C-2

~129 C-1 (bearing -COOH)

~120 C-3 (bearing -COCHs)

~116 C-5

~27 Acetyl methyl (-COCHs)

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid
dimer)

~3200 Broad O-H stretch (Phenolic)

~1700 Strong C=0 stretch (Carboxylic acid)

~1680 Strong C=0 stretch (Acetyl ketone)

~1600, ~1500 Medium-Strong C=C stretch (Aromatic ring)

~1300 Medium O-H bend (Carboxylic acid)

~1250 Strong C-O stretch (Aryl ether-like)

Table 4: Predicted Mass Spectrometry Data
Miz lon

180.04 [M]* (Molecular lon)
165.02 [M-CHs]*

163.03 [M-OHJ*

137.02 [M-COCH3s]*+
121.03 [M-COOH-OH]*
93.03 [CeHsO]*

43.02 [CHsCOl*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These represent standard methodologies for the characterization of small

organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Approximately 5-10 mg of 3-Acetyl-4-hydroxybenzoic acid is
dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane (TMS) is
used as an internal standard (0 ppm).

e Instrumentation: A 500 MHz NMR spectrometer is used to acquire both *H and 3C NMR
spectra.

e 1H NMR Acquisition: The proton spectrum is acquired with a 90° pulse angle, a relaxation
delay of 2 seconds, and an acquisition time of 3 seconds. A total of 16 scans are typically
averaged.

e 13C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled sequence
with a 45° pulse angle, a relaxation delay of 5 seconds, and an acquisition time of 1.5
seconds. Approximately 1024 scans are averaged to achieve a good signal-to-noise ratio.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is finely ground with potassium
bromide (KBr) powder (in a ~1:100 ratio) and pressed into a thin, transparent pellet.

 Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

o Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm~1) by
averaging 32 scans at a resolution of 4 cm~1. A background spectrum of the pure KBr pellet
is recorded and automatically subtracted from the sample spectrum.

o Data Processing: The resulting interferogram is Fourier transformed to produce the final IR
spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm~1).

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion
or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For
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direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or
acetonitrile).

« lonization: Electron lonization (El) is a common technique for volatile compounds. For less
volatile compounds, Electrospray lonization (ESI) or Matrix-Assisted Laser
Desorption/lonization (MALDI) can be used.

e Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and the signal is processed to generate a mass
spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly
synthesized chemical compound, such as 3-Acetyl-4-hydroxybenzoic acid.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical
compound.

 To cite this document: BenchChem. [Spectroscopic Characterization of 3-Acetyl-4-
hydroxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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